molecular formula C15H9Cl2N3O2 B2716476 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 888415-01-8

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2716476
CAS No.: 888415-01-8
M. Wt: 334.16
InChI Key: AJJHBUGGLDGQCQ-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 1,3,4-oxadiazole ring, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with benzamide: The oxadiazole intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro groups can be substituted by nucleophiles.

    Oxidation and reduction reactions: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution reactions: Products include derivatives where the chloro groups are replaced by other functional groups.

    Oxidation and reduction reactions: Products include various oxidized or reduced forms of the oxadiazole ring.

Scientific Research Applications

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-chlorophenyl)benzamide: Similar in structure but lacks the oxadiazole ring.

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but has a thiol group instead of the benzamide moiety.

Uniqueness

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of the benzamide core, the 3-chloro substitution, and the 1,3,4-oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJHBUGGLDGQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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